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Compound of Interest

Compound Name:
(6-Chloropyridin-2-yl)(quinolin-2-

yl)methanone

CAS No.: 1797116-76-7

Cat. No.: B565943

Get Quote

Executive Summary
The quinolin-2-yl methanone scaffold represents a privileged pharmacophore in medicinal

chemistry, distinguished by its ability to modulate diverse biological targets ranging from

nuclear enzymes to G-protein coupled receptors (GPCRs). This guide analyzes the structural

utility of the C2-carbonyl-quinoline core, specifically focusing on its anticancer (via

hydrazone/hydrazide derivatives) and immunomodulatory (via CB2 receptor selective

carboxamides) activities. By leveraging the electronic deficiency of the quinoline ring and the

H-bonding potential of the C2-methanone linker, researchers can design ligands with

nanomolar affinity and high selectivity.

Part 1: Structural Significance & SAR Analysis
The biological versatility of the quinolin-2-yl methanone scaffold stems from the electronic

environment of the quinoline ring system and the versatile "linker" capability of the methanone

(carbonyl) group at the 2-position.
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Core Pharmacophore Features
Quinoline Ring (π-Stacking): The planar, aromatic bicyclic system facilitates intercalation

between DNA base pairs and π-π stacking interactions within hydrophobic pockets of

enzymes (e.g., Topoisomerase II, EGFR).

C2-Methanone Linker (The "Hinge"): The carbonyl oxygen at C2 acts as a hydrogen bond

acceptor. When derivatized into hydrazones or amides, it creates a rigid or semi-rigid linker

that orients the "Tail" region (often an aryl or alkyl group) into specificity pockets.

Nitrogen Lone Pair: The quinoline nitrogen (N1) provides a critical H-bond acceptor site,

often essential for kinase hinge binding or GPCR anchoring.
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Caption: SAR logic flow for Quinolin-2-yl scaffolds. The nature of the "Tail" group dictates the

therapeutic switch between oncology and immunomodulation.

Part 2: Therapeutic Applications[1][2][3]
Oncology: Quinolin-2-yl Hydrazones
Derivatives where the C2-methanone is part of a hydrazone linkage exhibit potent cytotoxicity

against solid tumors (MCF-7, HepG2, HeLa).

Mechanism of Action:
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Tubulin Polymerization Inhibition: Disruption of microtubule dynamics leading to G2/M

phase arrest.

Topoisomerase II Inhibition: Stabilization of the cleavable complex, leading to DNA strand

breaks and apoptosis.

ROS Generation: Induction of oxidative stress triggers mitochondrial-mediated apoptosis

(Bax upregulation/Bcl-2 downregulation).

Comparative Potency Data (Micromolar IC50):

Compound
Class

Cell Line Target IC50 (µM)
Reference
Standard

Quinoline-2-

hydrazone (3c)
MCF-7 (Breast) Tubulin/DNA 7.05

5-Fluorouracil

(High µM)

6-Cl-Quinolin-2-

one

RPMI-8226

(Leukemia)
EGFR/STAT3 15.72 Gefitinib

Quinoline-

thiosemicarbazo

ne

HCT-116 (Colon) Topoisomerase 0.03 Dp44mT

Immunomodulation: CB2 Receptor Agonists
Quinoline-2-carboxamides (structurally analogous to the methanone core) are highly sought as

selective Cannabinoid Receptor Type 2 (CB2) ligands. Unlike CB1 ligands, CB2 agonists

modulate inflammation and pain without psychotropic side effects.

Mechanism of Action:

Activation of Gαi/o proteins.

Inhibition of adenylyl cyclase (decreased cAMP).

Recruitment of β-arrestin (in some biased ligands).
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Part 3: Experimental Protocols
Protocol A: Synthesis of Quinolin-2-yl
Methanone/Carboxamide Derivatives
Rationale: This route utilizes Quinaldic acid as a stable starting material, allowing for divergent

synthesis of amides (CB2) or hydrazides (Anticancer).

Activation: Dissolve Quinaldic acid (1.0 eq) in dry DCM. Add SOCl₂ (3.0 eq) and a catalytic

drop of DMF. Reflux for 3 hours.

Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to obtain the crude

acid chloride.

Coupling (The Divergent Step):

For Amides: Redissolve acid chloride in dry THF. Add appropriate amine (1.1 eq) and TEA

(2.0 eq) at 0°C. Stir at RT for 12h.

For Hydrazides: Add hydrazine hydrate (excess) in ethanol at 0°C. Stir for 4h.

Purification: Quench with ice water. Extract with EtOAc. Purify via silica gel column

chromatography (Hexane:EtOAc gradient).

Protocol B: CB2 Receptor Membrane Binding Assay
Rationale: To determine the affinity (Ki) of the synthesized quinoline derivative, displacing the

radioligand [³H]CP-55,940.[1]

Materials:

Membranes from CHO cells stably transfected with human CB2 receptor (hCB2).[2]

Radioligand: [³H]CP-55,940 (Specific Activity ~100-180 Ci/mmol).

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA.

Step-by-Step:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3174488/
https://experiments.springernature.com/articles/10.1007/978-1-4939-3539-0_6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565943?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation: Dilute test compounds in DMSO (Final assay DMSO concentration < 1%).

Incubation: In 96-well plates, combine:

50 µL Test Compound (various concentrations).

50 µL [³H]CP-55,940 (Final conc: 0.5 nM).

100 µL hCB2 Membrane suspension (5-10 µg protein/well).

Equilibrium: Incubate for 90 minutes at 30°C.

Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% PEI) using a

cell harvester.

Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, 0.5% BSA).

Quantification: Dry filters, add scintillation cocktail, and count radioactivity (CPM) on a

scintillation counter.

Analysis: Calculate Ki using the Cheng-Prusoff equation:

.

Part 4: Signaling Pathway Visualization
The following diagram illustrates the CB2 receptor signaling cascade activated by quinoline-2-

carboxamide agonists, leading to anti-inflammatory effects.
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Caption: CB2 Signaling Pathway. Quinoline agonists activate Gi/o, inhibiting Adenylyl Cyclase

(AC) and reducing cAMP, resulting in immunomodulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b565943?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565943?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

